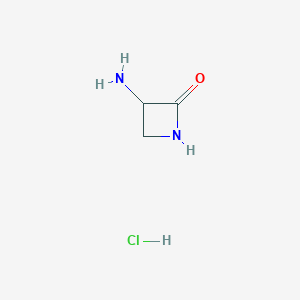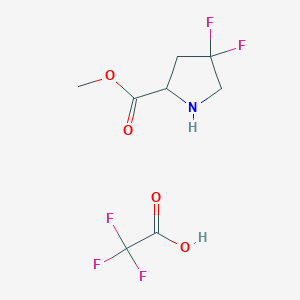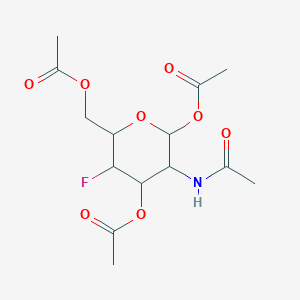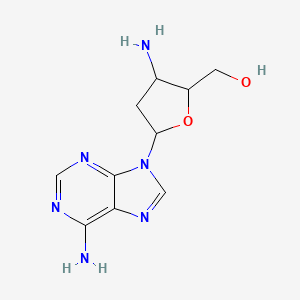
Abamectin metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abamectin is a natural fermentation product derived from the bacterium Streptomyces avermitilis. It belongs to the family of avermectins, which are macrocyclic lactones. Abamectin is widely used as an insecticide, acaricide, and nematicide in agriculture and as an antiparasitic agent in veterinary medicine .
Méthodes De Préparation
Abamectin is produced through the fermentation of Streptomyces avermitilis. The fermentation process involves the use of a production medium containing corn starch and calcium carbonate, with specific pH and temperature conditions . The fermentation process can be optimized using mutagens, genetic engineering technology, or by adjusting fermentation conditions . The separation of abamectin into its components, avermectin B1a and avermectin B1b, is a complex process that requires advanced chromatographic techniques .
Analyse Des Réactions Chimiques
Abamectin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, acetonitrile, and gamma-aminobutyric acid . The major products formed from these reactions include different metabolites of abamectin, which can be analyzed using high-performance liquid chromatography and mass spectrometry .
Applications De Recherche Scientifique
Abamectin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and optimization of macrocyclic lactones . In biology, abamectin is used to study the effects of macrocyclic lactones on nerve and muscle cells . In medicine, it is used as an antiparasitic agent to treat infections caused by nematodes and arthropods . In industry, abamectin is used as a bio-based pesticide to control pests in agricultural crops .
Mécanisme D'action
Abamectin exerts its effects by binding to glutamate-gated chloride channels in nerve and muscle cells . This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the cells . Abamectin also stimulates the release of gamma-aminobutyric acid at nerve endings, further inhibiting neurotransmission .
Comparaison Avec Des Composés Similaires
Abamectin is similar to other macrocyclic lactones such as ivermectin, doramectin, and selamectin . These compounds share similar mechanisms of action and are used for similar purposes in agriculture and veterinary medicine . abamectin is unique in its specific binding affinity to glutamate-gated chloride channels and its effectiveness at lower doses compared to other macrocyclic lactones .
Propriétés
IUPAC Name |
2-butan-2-yl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860930 |
Source


|
| Record name | CERAPP_23971 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B13395420.png)


![2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde](/img/structure/B13395430.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395433.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid](/img/structure/B13395436.png)

![4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane](/img/structure/B13395445.png)
![Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13395456.png)
![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)
![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)

![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

